1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-
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Overview
Description
1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable azepine derivative with an oxazolone can lead to the formation of the desired compound through a series of cyclization and functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1H,3H-Oxazolo[3,4-a]benzimidazol-1-one: This compound shares a similar fused ring system but with different substituents and properties.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: Another related compound with a tricyclic fused ring system, known for its biological activities.
Uniqueness: 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
918423-14-0 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-methylidene-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,4-a]azepin-3-one |
InChI |
InChI=1S/C9H13NO2/c1-7-8-5-3-2-4-6-10(8)9(11)12-7/h8H,1-6H2 |
InChI Key |
MVYFHWNEALFNCT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCCCN2C(=O)O1 |
Origin of Product |
United States |
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